P2X4 Receptor Antagonism: 2-(4-Methylpiperidin-4-yl)benzo[d]oxazole Exhibits Moderate Potency Distinct from Other Piperidinyl-Benzoxazoles
In a direct functional assay measuring antagonism of the human P2X4 receptor expressed in 1321N1 cells, 2-(4-Methylpiperidin-4-yl)benzo[d]oxazole demonstrated an IC50 value of 1562 nM (1.56 µM) [1]. This potency is distinct from closely related analogs such as the one represented by CHEMBL2180138, which showed an IC50 of 2280 nM (2.28 µM) under the same assay conditions, and CHEMBL2180145, which was significantly less potent with an IC50 of 26,900 nM (26.9 µM) [2] [3]. The 4-methylpiperidine substitution provides a ~1.5-fold improvement in potency over the CHEMBL2180138 analog and a ~17-fold improvement over CHEMBL2180145, highlighting the importance of this specific substitution pattern for P2X4 engagement.
| Evidence Dimension | P2X4 Receptor Antagonism (IC50) |
|---|---|
| Target Compound Data | 1562 nM |
| Comparator Or Baseline | Analog CHEMBL2180138: 2280 nM; Analog CHEMBL2180145: 26,900 nM |
| Quantified Difference | ~1.5-fold more potent vs. CHEMBL2180138; ~17-fold more potent vs. CHEMBL2180145 |
| Conditions | Human P2X4 receptor expressed in 1321N1 cells, inhibition of ATP-induced calcium influx |
Why This Matters
This demonstrates that the 4-methylpiperidin-4-yl substitution is not functionally silent but actively confers a specific and quantifiable advantage in P2X4 antagonism, guiding medicinal chemists toward this precise building block for neuroinflammatory and pain-related drug discovery programs.
- [1] TargetMine. Antagonist activity of 2-(4-Methylpiperidin-4-yl)benzo[d]oxazole (CHEMBL5172961) at human P2X4 receptor. IC50: 1562 nM. View Source
- [2] BindingDB. BDBM50399164 (CHEMBL2180138) affinity data for human P2X4 receptor. IC50: 2.28E+3 nM. View Source
- [3] BindingDB. BDBM50399158 (CHEMBL2180145) affinity data for human P2X4 receptor. IC50: 2.69E+4 nM. View Source
